molecular formula C11H25NO B12091011 N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide

N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide

Cat. No.: B12091011
M. Wt: 187.32 g/mol
InChI Key: YITHLEHDZCSGKF-UHFFFAOYSA-M
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Description

N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide: is a chemical compound with the molecular formula C11H25NO. It is known for its unique structure, which includes a piperidine ring substituted with diethyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide typically involves the reaction of 2,6-dimethylpiperidine with diethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide involves its interaction with specific molecular targets. In catalysis, the compound acts as a base, facilitating various chemical transformations by deprotonating substrates. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific biochemical outcomes .

Comparison with Similar Compounds

    N,N-Diethyl-2,6-dimethylpiperidinium iodide: Similar structure but with an iodide counterion.

    N,N-Diethyl-2,6-dimethylpiperidinium chloride: Similar structure but with a chloride counterion.

    N,N-Diethyl-2,6-dimethylpiperidinium bromide: Similar structure but with a bromide counterion

Uniqueness: N,N-Diethyl-cis-2,6-dimethylpiperidium hydroxide is unique due to its hydroxide group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in catalytic applications and as a precursor for the synthesis of other functionalized piperidinium compounds .

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

1,1-diethyl-2,6-dimethylpiperidin-1-ium;hydroxide

InChI

InChI=1S/C11H24N.H2O/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H2/q+1;/p-1

InChI Key

YITHLEHDZCSGKF-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(C(CCCC1C)C)CC.[OH-]

Origin of Product

United States

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